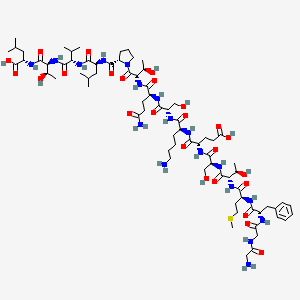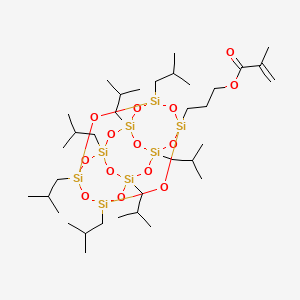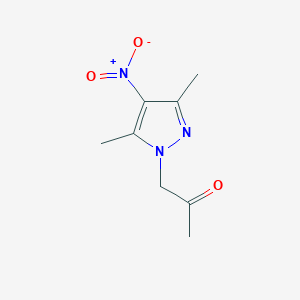
1,3-Diallyl-2-thiourée
Vue d'ensemble
Description
1,3-Diallyl-2-thiourea is an organic compound with the molecular formula C(_7)H(_12)N(_2)S. It is a derivative of thiourea, where two allyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Applications De Recherche Scientifique
1,3-Diallyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
Target of Action
1,3-Diallyl-2-thiourea is an organosulfur compound that has been studied for its diverse biological applications
Mode of Action
Thiourea derivatives, including 1,3-diallyl-2-thiourea, are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The exact interaction of 1,3-Diallyl-2-thiourea with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiourea derivatives have been found to affect various biochemical pathways due to their diverse biological applications
Pharmacokinetics
A study on thiourea derivatives showed promising results in terms of pharmacokinetics and drug-likeness when evaluated through in-silico analysis . The impact of these ADME properties on the bioavailability of 1,3-Diallyl-2-thiourea is yet to be determined.
Result of Action
Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific effects of 1,3-Diallyl-2-thiourea at the molecular and cellular levels are subjects of ongoing research.
Analyse Biochimique
Biochemical Properties
1,3-Diallyl-2-thiourea plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions are primarily due to the compound’s sulfur atom, which can form strong bonds with the active sites of these enzymes, leading to their inhibition. Additionally, 1,3-Diallyl-2-thiourea has shown potential in modulating the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism .
Cellular Effects
1,3-Diallyl-2-thiourea exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, 1,3-Diallyl-2-thiourea has been shown to alter the levels of reactive oxygen species (ROS) and other metabolites, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 1,3-Diallyl-2-thiourea involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, its interaction with acetylcholinesterase involves the formation of a covalent bond between the sulfur atom of 1,3-Diallyl-2-thiourea and the serine residue in the enzyme’s active site. This results in the inhibition of the enzyme’s activity, thereby affecting neurotransmission . Additionally, 1,3-Diallyl-2-thiourea can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diallyl-2-thiourea have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 1,3-Diallyl-2-thiourea remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of 1,3-Diallyl-2-thiourea vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1,3-Diallyl-2-thiourea is involved in various metabolic pathways, primarily those related to sulfur metabolism . The compound undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase (FMO), leading to the formation of sulfoxides and sulfones . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of 1,3-Diallyl-2-thiourea within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1,3-Diallyl-2-thiourea within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
1,3-Diallyl-2-thiourea exhibits specific subcellular localization patterns, which can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a crucial role in directing 1,3-Diallyl-2-thiourea to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diallyl-2-thiourea can be synthesized through the reaction of allylamine with carbon disulfide, followed by the addition of an acid to form the thiourea derivative. The general reaction scheme is as follows:
-
Reaction of Allylamine with Carbon Disulfide: : [ \text{2 C}_3\text{H}_5\text{NH}_2 + \text{CS}_2 \rightarrow \text{(C}_3\text{H}_5\text{NH})_2\text{CS} ]
-
Formation of 1,3-Diallyl-2-thiourea: : [ \text{(C}_3\text{H}_5\text{NH})_2\text{CS} + \text{HCl} \rightarrow \text{C}7\text{H}{12}\text{N}_2\text{S} + \text{H}_2\text{S} ]
Industrial Production Methods
Industrial production of 1,3-Diallyl-2-thiourea typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diallyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diallylthiourea: Similar structure but without the thiourea group.
N,N’-Diallylthiourea: Another derivative with different substitution patterns.
1,3-Dicyclohexyl-2-thiourea: A thiourea derivative with cyclohexyl groups instead of allyl groups.
Uniqueness
1,3-Diallyl-2-thiourea is unique due to the presence of both allyl groups and the thiourea moiety, which confer distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
1,3-bis(prop-2-enyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWKUMHMSNBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064416 | |
| Record name | Thiourea, N,N'-di-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown, odorless, crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Thiourea, N,N'-di-2-propenyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9769 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6601-20-3 | |
| Record name | N,N′-Diallylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N,N'-di-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N,N'-di-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, N,N'-di-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-Triallyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)


![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)


